

Unraveling the Target Profile of SK-3-91: A Proteomics-Based Comparison

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Compound of Interest

Compound Name: SK-3-91

Cat. No.: B10823903

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A deep dive into the selectivity of the multi-kinase degrader **SK-3-91** reveals a broad but defined degradation profile, offering a powerful tool for probing the kinome. This guide provides a comparative analysis of **SK-3-91**'s protein degradation capabilities, supported by quantitative proteomic data, and outlines the experimental workflow for its characterization.

SK-3-91 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of a wide array of kinases, rather than simply inhibiting their activity.[1][2] This multi-targeting approach makes it a valuable research tool for identifying kinases susceptible to degradation and for exploring the cellular consequences of their removal.[3] Understanding the "selectivity" of **SK-3-91**, therefore, involves characterizing its degradation profile across the cellular proteome.

This guide compares the degradation profile of **SK-3-91** with another multi-kinase degrader, DB0646, using quantitative proteomics data from studies in the MOLT-4 human T-cell leukemia line.[4] This comparison highlights the similarities and differences in the target landscapes of these two promiscuous degraders.

Comparative Degradation Profile of SK-3-91 and DB0646

Global quantitative proteomics using tandem mass tags (TMT) provides a comprehensive view of changes in protein abundance following treatment with a degrader. The data presented below summarizes the log2 fold change (Log2 FC) in the abundance of selected kinases in

MOLT-4 cells after treatment with 1 μ M of **SK-3-91** or DB0646 for 5 hours. A negative Log2 FC indicates protein degradation.

Kinase Target	SK-3-91 (Log2 FC)	DB0646 (Log2 FC)	Primary Function
GSK3A	-1.58	-1.25	Glycogen metabolism, cellular signaling
GSK3B	-1.55	-1.22	Wnt signaling, neuronal development
AURKA	-1.35	-0.98	Mitotic spindle assembly, cell cycle control
AURKB	-1.21	-0.85	Chromosome segregation, cytokinesis
CDK9	-1.15	-0.75	Transcriptional regulation
CLK2	-1.42	-1.11	Splicing regulation
CSNK1A1	-0.88	-0.65	Wnt and Hedgehog signaling
MAPK1 (ERK2)	-0.11	-0.08	Cell proliferation, differentiation
AKT1	-0.05	-0.02	Survival, growth, proliferation
SRC	-0.25	-0.18	Cell adhesion, migration, proliferation

Data extracted from supplementary materials of "Mapping the Degradable Kinome Provides a Resource for Expedited Degradation Development".[\[4\]](#)

The data reveals that **SK-3-91** potentially degrades several key kinases involved in fundamental cellular processes, including GSK3A/B, Aurora kinases A and B, and CDK9. Notably, both **SK-**

3-91 and DB0646 induce the degradation of a similar set of kinases, although the magnitude of degradation can differ, suggesting nuances in their respective mechanisms of action or ternary complex formation. In contrast, essential kinases like MAPK1 (ERK2) and AKT1 show minimal degradation, indicating a degree of selectivity even within this multi-targeting approach.

Experimental Protocols

The following is a representative protocol for the quantitative proteomic analysis of PROTAC-mediated protein degradation using TMT labeling.

Cell Culture and Treatment

- Cell Line: MOLT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Treatment: Cells are seeded at an appropriate density and treated with 1 μ M **SK-3-91**, 1 μ M DB0646, or DMSO (vehicle control) for 5 hours.

Cell Lysis and Protein Digestion

- Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing urea and protease/phosphatase inhibitors.
- Protein concentration is determined using a BCA assay.
- Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
- Proteins are then digested overnight at 37°C with trypsin.

Tandem Mass Tag (TMT) Labeling

- Digested peptides are desalted using C18 solid-phase extraction.[5]
- Peptides from each condition are labeled with a specific isobaric TMTpro™ reagent according to the manufacturer's protocol.[6]
- The labeling reaction is quenched, and the labeled peptide samples are combined.[5]

High-pH Reversed-Phase Fractionation

- The combined, labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.[5]

LC-MS/MS Analysis

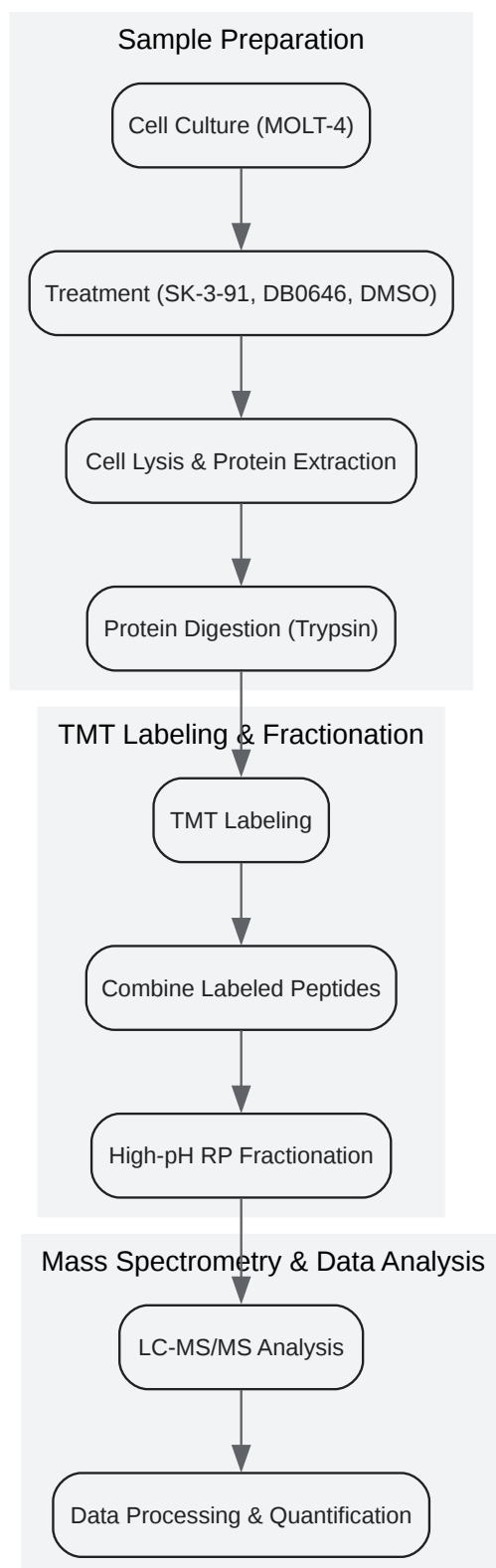
- Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).[5]
- The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.

Data Analysis

- The raw mass spectrometry data is processed using a software suite such as Proteome Discoverer™.
- Peptide and protein identification is performed by searching the data against a human protein database.
- Quantification of TMT reporter ions is performed to determine the relative abundance of proteins across the different treatment conditions.
- Statistical analysis is used to identify proteins that are significantly up- or down-regulated.

Visualizing the Experimental Workflow and a Key Signaling Pathway

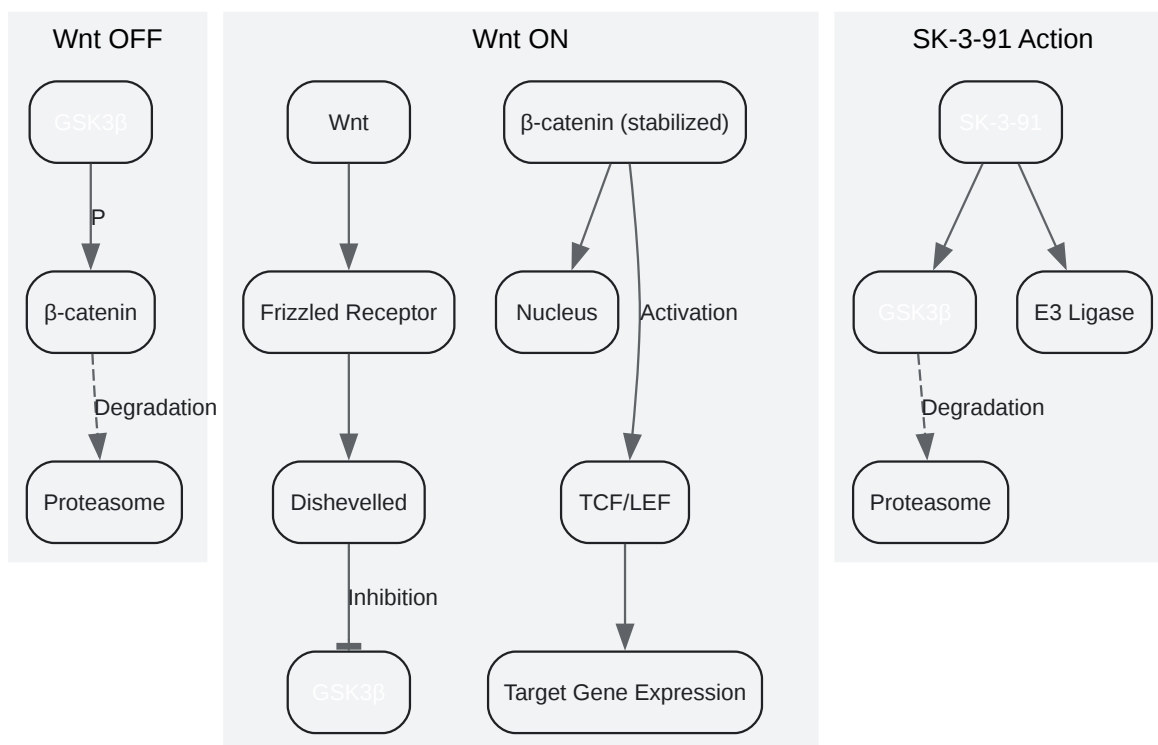
To further clarify the experimental process and the biological context of **SK-3-91**'s action, the following diagrams are provided.



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Proteomics workflow for analyzing PROTAC-induced protein degradation.

Given the significant degradation of GSK3 β by **SK-3-91**, a simplified diagram of the Wnt/ β -catenin signaling pathway, in which GSK3 β plays a crucial inhibitory role, is presented below.



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Simplified Wnt signaling pathway and the impact of **SK-3-91** on GSK3 β .

In the absence of a Wnt signal, GSK3 β phosphorylates β -catenin, marking it for proteasomal degradation. Wnt signaling inhibits GSK3 β , leading to the stabilization and nuclear translocation of β -catenin, and subsequent activation of target gene expression. **SK-3-91** circumvents this regulation by directly inducing the degradation of GSK3 β , thereby mimicking the Wnt-on state.

In conclusion, the proteomics-based characterization of **SK-3-91** reveals it to be a potent multi-kinase degrader with a distinct target profile. This guide provides a framework for understanding and comparing its "selectivity" in the context of induced protein degradation, offering valuable insights for researchers in drug discovery and chemical biology.

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